Vabicaserin hydrochloride

Catalog No.
S546503
CAS No.
887258-94-8
M.F
C15H21ClN2
M. Wt
264.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vabicaserin hydrochloride

CAS Number

887258-94-8

Product Name

Vabicaserin hydrochloride

IUPAC Name

(12R,16S)-7,10-diazatetracyclo[8.6.1.05,17.012,16]heptadeca-1,3,5(17)-triene;hydrochloride

Molecular Formula

C15H21ClN2

Molecular Weight

264.79 g/mol

InChI

InChI=1S/C15H20N2.ClH/c1-3-11-9-16-7-8-17-10-12-4-2-5-13(12)14(6-1)15(11)17;/h1,3,6,12-13,16H,2,4-5,7-10H2;1H/t12-,13-;/m0./s1

InChI Key

PYPPENBDXAWXJC-QNTKWALQSA-N

SMILES

C1CC2CN3CCNCC4=C3C(=CC=C4)C2C1.Cl

Solubility

Soluble in DMSO

Synonyms

SCA-136; PF-05208769; PF-5208769; SCA136; PF05208769; PF5208769; SCA 136; PF 05208769; PF 5208769; Vabicaserin HCl

Canonical SMILES

C1CC2CN3CCNCC4=C3C(=CC=C4)C2C1.Cl

Isomeric SMILES

C1C[C@H]2CN3CCNCC4=C3C(=CC=C4)[C@H]2C1.Cl

Description

The exact mass of the compound Vabicaserin hydrochloride is 264.1393 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antipsychotic Effects:

Vabicaserin hydrochloride has been investigated for its potential antipsychotic properties. Preclinical studies suggest it may improve symptoms of schizophrenia by modulating dopamine and serotonin signaling in the brain []. Clinical trials have shown some promise, but further research is needed to determine its efficacy and safety compared to existing antipsychotics [].

Treatment for Depression:

Due to its influence on serotonin signaling, Vabicaserin hydrochloride has also been explored as a treatment for depression. Studies suggest it may be effective in treating negative symptoms of depression, such as social withdrawal and anhedonia (loss of pleasure) []. However, more research is required to confirm its efficacy for overall depressive symptoms.

Other Potential Applications:

Vabicaserin hydrochloride is being explored for its potential role in treating other conditions, including:

  • Substance use disorders: Some research suggests it may help reduce cravings associated with cocaine and alcohol dependence [, ].
  • Cognitive impairment: Studies are investigating whether Vabicaserin hydrochloride can improve cognitive function in conditions like Alzheimer's disease [].

Vabicaserin hydrochloride is a selective agonist for the 5-hydroxytryptamine 2C (5-HT2C) receptor, a subtype of serotonin receptor. Its chemical structure is identified as (12R,16S)-7,10-diazatetracyclo[8.6.1.0^{5,17}.0^{12,16}]heptadeca-1,3,5(17)-triene hydrochloride with a molecular formula of C15H21ClN2C_{15}H_{21}ClN_{2} and a CAS number of 887258-94-8. Vabicaserin has been primarily investigated for its potential in treating schizophrenia and other psychiatric disorders due to its unique pharmacological profile, which involves modulation of dopaminergic pathways through serotonergic mechanisms .

Vabicaserin interacts with various receptors in the central nervous system, particularly the 5-HT2C receptor. The agonistic activity of vabicaserin leads to intracellular signaling cascades that involve calcium mobilization and phospholipase C activation. This results in increased intracellular calcium levels and subsequent neurotransmitter release, particularly affecting dopamine levels in specific brain regions . The binding affinity for the 5-HT2C receptor is notably high, with a KiK_i value of approximately 3 nM, indicating strong interaction and efficacy .

Vabicaserin exhibits significant biological activity as a full agonist at the 5-HT2C receptor, with an effective concentration (EC50) of 8 nM. This activity is associated with various physiological effects, including modulation of dopamine release in the brain's reward pathways. Studies have shown that vabicaserin can decrease extracellular dopamine levels in the nucleus accumbens without affecting striatal dopamine levels, which may contribute to its antipsychotic effects . Additionally, it has been shown to increase glutamate levels in the medial prefrontal cortex, potentially enhancing cognitive functions .

The synthesis of vabicaserin involves multi-step organic reactions that typically include cyclization and functional group modifications. While specific synthetic pathways are proprietary or not fully disclosed in literature, the general approach involves constructing the tetracyclic core followed by chlorination and hydrolysis steps to yield the hydrochloride salt form used in clinical settings .

Vabicaserin has been investigated primarily for its applications in treating schizophrenia and related disorders. Clinical trials have assessed its efficacy and safety profile, showing promise as a novel treatment option that may offer benefits over traditional antipsychotics by targeting serotonergic systems rather than solely dopaminergic pathways .

Studies have indicated that vabicaserin may interact with other central nervous system agents. For instance, it has been noted to enhance the depressant effects of certain medications like methotrimeprazine and methoxyflurane . Furthermore, its role as a selective 5-HT2C agonist suggests potential interactions with other serotonergic drugs, necessitating careful consideration during co-administration.

Several compounds share structural or functional similarities with vabicaserin. Here are some notable examples:

Compound NameTypeMechanism of ActionUnique Features
Volinanserin5-HT2A Receptor AntagonistSelective antagonist for 5-HT2A receptorsPrimarily antagonistic effects on serotonin pathways
Lorcaserin5-HT2C Receptor AgonistAgonist for 5-HT2C receptorsApproved for weight management; different therapeutic target
Prucalopride5-HT4 Receptor AgonistAgonist for 5-HT4 receptorsPrimarily used for gastrointestinal disorders

Vabicaserin is unique due to its selective action on the 5-HT2C receptor while exhibiting minimal activity on other serotonin subtypes (like 5-HT2A and 5-HT2B), distinguishing it from other compounds that may have broader or different receptor profiles . This selectivity may contribute to its therapeutic potential in treating schizophrenia without the common side effects associated with other antipsychotics.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

264.1393264 g/mol

Monoisotopic Mass

264.1393264 g/mol

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2759C7222C

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Serotonin
HTR2C [HSA:3358] [KO:K04157]

Other CAS

887258-94-8

Wikipedia

Vabicaserin hydrochloride

Dates

Modify: 2024-02-18
1: Shen JH, Zhao Y, Rosenzweig-Lipson S, Popp D, Williams JB, Giller E, Detke MJ, Kane JM. A 6-week randomized, double-blind, placebo-controlled, comparator referenced trial of vabicaserin in acute schizophrenia. J Psychiatr Res. 2014 Jun;53:14-22. doi: 10.1016/j.jpsychires.2014.02.012. PubMed PMID: 24613032.
2: Tong Z, Chandrasekaran A, DeMaio W, Jordan R, Li H, Moore R, Poola N, Burghart P, Hultin T, Scatina J. Species differences in the formation of vabicaserin carbamoyl glucuronide. Drug Metab Dispos. 2010 Apr;38(4):581-90. doi: 10.1124/dmd.109.028639. PubMed PMID: 20032194.
3: Tong Z, Chandrasekaran A, DeMaio W, Espina R, Lu W, Jordan R, Scatina J. Metabolism of vabicaserin in mice, rats, dogs, monkeys, and humans. Drug Metab Dispos. 2010 Dec;38(12):2266-77. doi: 10.1124/dmd.110.033670. PubMed PMID: 20739639.
4: Dunlop J, Watts SW, Barrett JE, Coupet J, Harrison B, Mazandarani H, Nawoschik S, Pangalos MN, Ramamoorthy S, Schechter L, Smith D, Stack G, Zhang J, Zhang G, Rosenzweig-Lipson S. Characterization of vabicaserin (SCA-136), a selective 5-hydroxytryptamine 2C receptor agonist. J Pharmacol Exp Ther. 2011 Jun;337(3):673-80. doi: 10.1124/jpet.111.179572. PubMed PMID: 21402690.
5: Liu J, Ogden A, Comery TA, Spiros A, Roberts P, Geerts H. Prediction of Efficacy of Vabicaserin, a 5-HT2C Agonist, for the Treatment of Schizophrenia Using a Quantitative Systems Pharmacology Model. CPT Pharmacometrics Syst Pharmacol. 2014 Apr 23;3:e111. doi: 10.1038/psp.2014.7. PubMed PMID: 24759548; PubMed Central PMCID: PMC4011163.
6: Dziechciejewski WJ, Weber R, Sowada O, Boysen MM. Cycloalkene Carbonitriles in Rhodium-Catalyzed 1,4-Addition and Formal Synthesis of Vabicaserin. Org Lett. 2015 Sep 4;17(17):4132-5. doi: 10.1021/acs.orglett.5b01849. PubMed PMID: 26274890.
7: Neelamegam R, Hellenbrand T, Schroeder FA, Wang C, Hooker JM. Imaging evaluation of 5HT2C agonists, [(11)C]WAY-163909 and [(11)C]vabicaserin, formed by Pictet-Spengler cyclization. J Med Chem. 2014 Feb 27;57(4):1488-94. doi: 10.1021/jm401802f. PubMed PMID: 24491146; PubMed Central PMCID: PMC3983360.
8: Dragan V, McWilliams JC, Miller R, Sutherland K, Dillon JL, O'Brien MK. Asymmetric synthesis of vabicaserin via oxidative multicomponent annulation and asymmetric hydrogenation of a 3,4-substituted quinolinium salt. Org Lett. 2013 Jun 21;15(12):2942-5. doi: 10.1021/ol401029k. PubMed PMID: 23751116.
9: Rosenzweig-Lipson S, Comery TA, Marquis KL, Gross J, Dunlop J. 5-HT(2C) agonists as therapeutics for the treatment of schizophrenia. Handb Exp Pharmacol. 2012;(213):147-65. doi: 10.1007/978-3-642-25758-2_6. Review. PubMed PMID: 23027415.
10: Ogino S, Nagakura Y, Tsukamoto M, Watabiki T, Ozawa T, Oe T, Shimizu Y, Ito H. Systemic administration of 5-HT(2C) receptor agonists attenuates muscular hyperalgesia in reserpine-induced myalgia model. Pharmacol Biochem Behav. 2013 Jul;108:8-15. doi: 10.1016/j.pbb.2013.04.007. PubMed PMID: 23603031.
11: Garay RP, Bourin M, de Paillette E, Samalin L, Hameg A, Llorca PM. Potential serotonergic agents for the treatment of schizophrenia. Expert Opin Investig Drugs. 2016;25(2):159-70. doi: 10.1517/13543784.2016.1121995. Review. PubMed PMID: 26576669.
12: Hovelsø N, Sager TN, Mørk A. Combination of escitalopram and a 5-HT(₁A) receptor antagonist selectively decreases the extracellular levels of dopamine in the nucleus accumbens relative to striatum through 5-HT(₂C) receptor stimulation; suggestive of antipsychotic potential. Pharmacol Biochem Behav. 2011 Jan;97(3):479-85. doi: 10.1016/j.pbb.2010.10.003. PubMed PMID: 20937301.

Explore Compound Types